molecular formula C9H9NO3 B224147 methyl benzoylcarbamate

methyl benzoylcarbamate

Cat. No.: B224147
M. Wt: 179.17 g/mol
InChI Key: YBCCANQGQBCDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl benzoylcarbamate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in natural products such as fruits and flowers. This compound is synthesized from benzoylcarbamic acid and methanol. This compound is of interest in various fields, including organic chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl benzoylcarbamate can be synthesized through the esterification of benzoylcarbamic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of benzoylcarbamic acid methyl ester can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and high yields of the ester.

Chemical Reactions Analysis

Types of Reactions

methyl benzoylcarbamate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzoylcarbamic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves the use of a strong acid such as hydrochloric acid, while basic hydrolysis (saponification) involves the use of a strong base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used as a reducing agent for the reduction of esters to alcohols.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate transesterification reactions.

Major Products Formed

    Hydrolysis: Benzoylcarbamic acid and methanol.

    Reduction: Benzyl alcohol.

    Transesterification: Various esters depending on the alcohol used in the reaction.

Scientific Research Applications

methyl benzoylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical agents.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of benzoylcarbamic acid methyl ester involves its interaction with nucleophiles. In hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water or hydroxide ions, leading to the formation of benzoylcarbamic acid and methanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

methyl benzoylcarbamate can be compared with other esters such as ethyl benzoate and methyl acetate. While all these compounds share the ester functional group, benzoylcarbamic acid methyl ester is unique due to the presence of the benzoylcarbamic acid moiety. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for specific applications in research and industry.

List of Similar Compounds

  • Ethyl benzoate
  • Methyl acetate
  • Methyl butyrate
  • Ethyl propionate

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl N-benzoylcarbamate

InChI

InChI=1S/C9H9NO3/c1-13-9(12)10-8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)

InChI Key

YBCCANQGQBCDKC-UHFFFAOYSA-N

SMILES

COC(=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

COC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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